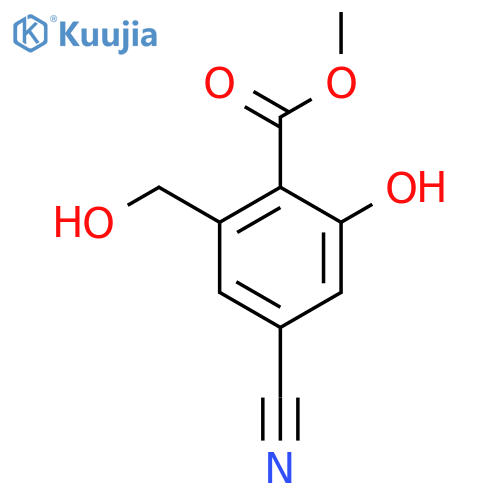

Cas no 1807278-74-5 (Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate)

Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate

-

- インチ: 1S/C10H9NO4/c1-15-10(14)9-7(5-12)2-6(4-11)3-8(9)13/h2-3,12-13H,5H2,1H3

- InChIKey: JCYWPRREKHYYCQ-UHFFFAOYSA-N

- SMILES: OC1=CC(C#N)=CC(CO)=C1C(=O)OC

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 282

- XLogP3: 0.8

- トポロジー分子極性表面積: 90.6

Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015012043-1g |

Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate |

1807278-74-5 | 97% | 1g |

1,549.60 USD | 2021-06-21 | |

| Alichem | A015012043-250mg |

Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate |

1807278-74-5 | 97% | 250mg |

480.00 USD | 2021-06-21 | |

| Alichem | A015012043-500mg |

Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate |

1807278-74-5 | 97% | 500mg |

847.60 USD | 2021-06-21 |

Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate 関連文献

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoateに関する追加情報

Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate (CAS No. 1807278-74-5): A Comprehensive Overview

Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate, identified by its CAS number 1807278-74-5, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, featuring a complex aromatic structure, has garnered attention due to its potential applications in various biochemical pathways and drug development processes. The presence of multiple functional groups, including a cyano group, a hydroxyl group, and a hydroxymethyl group, makes it a versatile molecule for synthetic chemistry and medicinal applications.

The< strong>Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate molecule exhibits unique chemical properties that make it valuable in the synthesis of intermediates for pharmaceuticals. The cyano group at the para position relative to the hydroxyl group influences the electronic distribution of the aromatic ring, which can be exploited in designing molecules with specific biological activities. Additionally, the hydroxymethyl group provides a site for further functionalization, enabling the creation of more complex derivatives with tailored properties.

Recent research has highlighted the importance of< strong>Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate in the development of novel therapeutic agents. Studies have demonstrated its potential role in modulating enzymatic activities and interacting with biological targets. For instance, derivatives of this compound have been investigated for their ability to inhibit certain enzymes involved in inflammatory pathways. The structural features of this molecule allow for precise tuning of its pharmacological properties, making it a promising candidate for further exploration.

In the realm of drug discovery, the< strong>CAS No. 1807278-74-5 compound has been utilized as a building block for more sophisticated molecules. Its ability to undergo various chemical transformations, such as esterification and reduction reactions, makes it a versatile intermediate. Researchers have leveraged these properties to synthesize analogs with enhanced bioavailability and improved efficacy. The cyano group, in particular, has been shown to enhance binding affinity to certain protein targets, which is crucial for developing effective drugs.

The< strong>Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate molecule also finds applications in materials science and industrial chemistry. Its aromatic structure and functional groups contribute to its utility as a precursor in the synthesis of polymers and specialty chemicals. The hydroxymethyl group can participate in cross-linking reactions, leading to the formation of durable materials with specific mechanical properties. This versatility underscores the compound's importance beyond pharmaceuticals.

Advances in computational chemistry have further expanded the potential applications of< strong>Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. These computational approaches have accelerated the drug discovery process by predicting the binding affinity and metabolic stability of candidate compounds. The integration of experimental data with computational models has been instrumental in optimizing the pharmacological properties of this compound.

The< strong>CAS No. 1807278-74-5 compound has also been studied for its role in environmental chemistry. Its stability under various environmental conditions makes it suitable for use as a reference standard in analytical methods. Additionally, research has explored its degradation products and their ecological impact. Understanding these aspects is crucial for ensuring that chemical compounds are used responsibly and sustainably.

In conclusion, Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate represents a multifaceted compound with significant potential across multiple domains of science and industry. Its complex structure and diverse functional groups make it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of its properties continues to grow, so too will its applications in medicine, materials science, and environmental chemistry.

1807278-74-5 (Methyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate) Related Products

- 1805411-95-3(Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate)

- 1228561-10-1((S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid)

- 2138278-64-3(N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine)

- 91900-44-6(Acetonitrile, 2-(3-ethylphenoxy)-)

- 264258-79-9((2r)-3-Cyclopentyl-2-methylpropan-1-ol)

- 3002480-19-2((2-Chloro-6-fluorophenyl)(propyl)sulfane)

- 1009303-61-0(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione)

- 153136-95-9(N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide)

- 872180-52-4(Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro-)

- 2104177-72-0(2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester)